molecular formula C12H12N2O2S B2730706 3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid CAS No. 85516-36-5

3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid

Cat. No.: B2730706
CAS No.: 85516-36-5
M. Wt: 248.3
InChI Key: BQCWMLIXQKHSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid is a chemical compound featuring a quinoxaline heterocyclic core, a scaffold of significant interest in medicinal chemistry and drug discovery. The quinoxaline ring system is a privileged structure known for its diverse biological activities and its presence in various pharmacologically active molecules . This particular derivative possesses a propanoic acid chain linked via a sulfanyl (thioether) bridge, a structural feature that can influence its physicochemical properties and biological interactions. Quinoxaline derivatives are extensively investigated in oncological research for their antiproliferative properties . Compounds based on this scaffold have demonstrated potent activity against a range of human cancer cell lines, including prostate (PC-3), cervical (HeLa), colorectal (HCT-116), breast (MCF-7), and lung (A549) carcinomas . The mechanism of action for quinoxaline compounds can be multi-targeted; recent in silico studies suggest specific derivatives function as inhibitors of HDAC6 (Histone Deacetylase 6) by binding to its zinc finger ubiquitin-binding domain, thereby disrupting critical cellular processes in cancer cells . Other research indicates that certain quinoxaline analogues can induce apoptosis in cancer cells through mitochondrial-dependent pathways and activation of caspase-3 . Beyond oncology, the quinoxaline core is a key structural component in molecules with a broad spectrum of reported biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticonvulsant effects . This versatility makes this compound a valuable chemical building block for researchers synthesizing novel compounds for biological evaluation and structure-activity relationship (SAR) studies. For Research Use Only (RUO). This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylquinoxalin-2-yl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-12(17-7-6-11(15)16)14-10-5-3-2-4-9(10)13-8/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCWMLIXQKHSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid typically involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-methylquinoxaline-2(1H)-thione. The parent thione is produced by a convenient novel thiation method from the corresponding 3-methylquinoxaline-2(1H)-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline ring can be reduced under specific conditions to form dihydroquinoxalines.

    Substitution: The hydrogen atoms on the quinoxaline ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoxaline ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives, including 3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid, exhibit promising anticancer properties. For instance, research has demonstrated that certain quinoxaline derivatives can inhibit the proliferation of human non-small-cell lung cancer cells (A549 cells) and induce apoptosis through caspase-dependent pathways . The mechanism of action often involves the activation of apoptotic pathways, which may be mediated by the modulation of key proteins involved in cell survival and death.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial potential. In vitro studies suggest that compounds within this class can inhibit bacterial growth, making them candidates for developing new antibacterial agents. The specific biochemical pathways through which these compounds exert their effects are currently under investigation.

Crop Protection Agents

The compound's structural similarity to other quinoxaline derivatives has led to its exploration as a crop protection agent. Quinoxaline derivatives have been utilized as safeners in agricultural practices to mitigate the adverse effects of herbicides on crops while maintaining their efficacy against harmful plants . This application is particularly relevant in sustainable agriculture, where reducing chemical inputs while ensuring crop yields is crucial.

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may possess neuroprotective properties. Studies involving Drosophila models have indicated that certain derivatives can protect against oxidative stress-induced neuronal damage . This potential opens avenues for further research into therapeutic applications for neurodegenerative diseases.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer activity; induces apoptosis in A549 cells
Antimicrobial ActivityInhibits bacterial growth
Agricultural ScienceUsed as a safener in crop protection
NeuroprotectionProtects against oxidative stress in neuronal models

Mechanism of Action

The mechanism of action of 3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. For example, it has been shown to bind to the human thymidylate synthase allosteric site, inhibiting its activity and thereby exerting antiproliferative effects on cancer cells . The quinoxaline ring serves as a suitable scaffold for carrying a peptidomimetic side chain, enhancing its binding affinity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid are compared below based on molecular features, physicochemical properties, and reported bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity/Applications Reference(s)
This compound C₁₂H₁₂N₂O₂S 248.30 Quinoxaline, sulfanyl, propanoic acid Antitumor, antimicrobial (theoretical)
3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid C₁₂H₁₂N₂O₃ 232.24 Dihydroquinoxaline, oxo, propanoic acid Pharmaceutical synthesis
3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamide C₁₇H₁₅N₃OS 317.39 Quinoxaline, sulfanyl, amide Antiproliferative (IC₅₀: 12–45 μM)
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate C₁₉H₁₆N₂O₄ 336.34 Dihydroquinoxaline, oxo, ester Synthetic intermediate
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 Methoxyphenyl, propanoic acid No reported bioactivity

Key Observations

Quinoxaline Modifications: The methyl substitution at position 3 (target compound) vs. phenyl in the propanamide derivative impacts steric bulk and lipophilicity. Phenyl derivatives exhibit enhanced antiproliferative activity due to increased π-π stacking with cellular targets.

Functional Group Effects: Sulfanyl vs. Amide/Ester: Sulfanyl linkages (-S-) improve solubility in polar solvents compared to esters (e.g., ) but may reduce metabolic stability. Amide derivatives (e.g., ) show higher bioactivity due to hydrogen-bonding capabilities. Propanoic Acid Tail: The carboxylic acid group enhances water solubility and enables salt formation, critical for pharmacokinetics. Simpler analogs like 3-(2-methoxyphenyl)propanoic acid lack the quinoxaline moiety, rendering them biologically inert.

Biological Activity: The propanamide derivative (C₁₇H₁₅N₃OS) demonstrated antiproliferative activity against cancer cell lines (IC₅₀: 12–45 μM), attributed to its amide group facilitating target binding .

Physicochemical Properties

  • Solubility : The sulfanyl group in the target compound improves aqueous solubility (pH-dependent) compared to ester analogs (e.g., ).
  • Stability: Oxo-containing analogs (e.g., ) may exhibit lower thermal stability due to keto-enol tautomerism.

Biological Activity

3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid (CAS No. 85516-36-5) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The synthesis of this compound typically involves a chemoselective Michael reaction of acrylic acid with 3-methylquinoxaline-2(1H)-thione. This thione is derived from 3-methylquinoxaline-2(1H)-one through a novel thiation method. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to bind to the allosteric site of human thymidylate synthase, inhibiting its activity and exerting antiproliferative effects on cancer cells.

Anticancer Activity

Research has demonstrated that derivatives of 3-methylquinoxaline, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values ranging from 2.1 to 9.8 µM against HepG2 and MCF-7 cell lines. These compounds were also found to inhibit VEGFR-2, a key player in tumor angiogenesis .

Table 1: Cytotoxicity of Quinoxaline Derivatives

CompoundCell LineIC50 (µM)
11eMCF-72.1
11gHepG29.8
SorafenibMCF-73.4
SorafenibHepG22.2

The mechanism involves apoptosis induction through modulation of apoptotic markers such as caspase-3 and BAX, indicating that these compounds can effectively trigger programmed cell death in cancer cells .

Anti-inflammatory Activity

In addition to anticancer properties, the compound has shown promise in modulating inflammatory responses. In vitro studies conducted on peripheral blood mononuclear cells (PBMCs) revealed that certain derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IFN-γ while promoting IL-10 release at lower concentrations .

Table 2: Cytokine Modulation by Quinoxaline Derivatives

CompoundTNF-α Inhibition (%)IFN-γ Inhibition (%)IL-10 Promotion (%)
3a44–6044–79Moderate
3cSignificantModerateSignificant

Case Studies

Several studies have focused on the biological activity of quinoxaline derivatives, particularly in cancer research:

  • VEGFR-2 Inhibitors : A series of studies highlighted the potential of these compounds as VEGFR-2 inhibitors, which are crucial for tumor growth and metastasis. The most effective derivatives exhibited low toxicity against normal cells while maintaining high cytotoxicity against cancer cells .
  • Apoptosis Induction : Another study examined the apoptotic effects of these compounds on HepG2 cells, finding significant increases in caspase activity indicative of apoptosis .

Q & A

Q. What are the established synthetic routes for 3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid?

Methodological Answer: The synthesis typically involves:

Quinoxaline Core Preparation : Start with 3-methylquinoxalin-2-amine or its derivatives.

Sulfanyl Linkage Formation : Use nucleophilic substitution or thiol-ene coupling to attach the sulfanyl group to the quinoxaline moiety.

Propanoic Acid Incorporation : React with bromo- or chloro-propanoic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy :
    • ¹H/¹³C NMR (DMSO-d₆): Confirm quinoxaline protons (δ 8.5–9.0 ppm) and propanoic acid carboxyl group (δ ~12 ppm).
    • FT-IR : Detect sulfanyl (C-S, ~600–700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) stretches.
    • HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₃H₁₂N₂O₂S: 260.0628) .

Q. What are the solubility characteristics of this compound in common solvents?

Methodological Answer:

Solvent Solubility Notes
DMSO High (>50 mg/mL)Preferred for stock solutions; inert atmosphere recommended.
Ethanol Moderate (~10–20 mg/mL)Heating (40–50°C) improves dissolution.
Water Low (<1 mg/mL)Adjust pH to 7–8 with NaOH for aqueous studies.
DMF High (~30 mg/mL)Use fresh solutions to avoid decomposition.
Note: Solubility data inferred from structurally similar sulfanyl-propanoic acids .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography (SHELX suite): Resolve crystal packing and confirm sulfanyl-quinoxaline geometry .
  • UV-Vis Spectroscopy : Monitor π→π* transitions (quinoxaline ring, λmax ~270–300 nm).
  • Elemental Analysis : Validate C, H, N, S content (±0.3% theoretical) .

Advanced Research Questions

Q. How can researchers design experiments to study the biological interactions of this compound?

Methodological Answer:

  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding to quinoxaline-recognizing enzymes (e.g., kinases).
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ against xanthine oxidase (similar to pyrimidine derivatives) .
    • Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugate) tracked via confocal microscopy.
  • In Vivo Models : Administer in zebrafish (1–10 µM) to assess bioavailability and toxicity .

Q. How should contradictory data in the biological activity of this compound be addressed?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays).
  • Metabolite Interference : Use LC-MS to rule out degradation products.
  • Target Redundancy : Perform RNAi knockdowns to isolate pathways.
    Example: Discrepancies in IC₅₀ values may arise from differential protein binding in serum-containing vs. serum-free media .

Q. What strategies are effective in optimizing the yield of this compound during synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling (if aryl halides are intermediates).

  • Reaction Solvent : Switch from DMF to THF to reduce side-product formation.

  • Workflow :

    Step Optimization Yield Increase
    Sulfanyl couplingUse 1.2 eq. NaSH at 60°C15–20%
    AcidificationSlow addition of HCl (pH 3)Precipitates pure product

Q. What computational methods are suitable for predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations (Gaussian 16): Analyze frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • MD Simulations (GROMACS): Simulate binding to quinoxaline-binding pockets (e.g., EGFR kinase).
  • ADMET Prediction (SwissADME): Estimate logP (2.5–3.0) and blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.